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Introduction

Tripeptidyl Peptidase | (TPP1), also known as CLNZ2, is a lysosomal serine protease essential
for the degradation of oligopeptides. It sequentially cleaves tripeptides from the N-terminus of
its substrates.[1][2] A deficiency in TPP1 activity, caused by mutations in the TPP1 gene, leads
to the accumulation of undigested peptides in lysosomes, resulting in a fatal neurodegenerative
disorder known as classic late-infantile neuronal ceroid lipofuscinosis (CLN2 disease).[3][4]
Therefore, the quantification of TPP1 enzymatic activity is crucial for disease diagnosis,
understanding its pathophysiology, and for the development of therapeutic interventions.

This document provides a detailed protocol for a highly sensitive and specific fluorometric
assay to determine TPP1 activity in various biological samples, such as cell lysates and tissue
homogenates. The assay utilizes the fluorogenic substrate Ala-Ala-Phe-7-amido-4-
methylcoumarin (AAF-AMC). Upon cleavage by TPP1, the highly fluorescent molecule 7-
amino-4-methylcoumarin (AMC) is released. The rate of AMC production is directly proportional
to the TPP1 activity in the sample.

Note on Substrate: While the originally requested substrate was Ala-Phe-Pro-pNA, the
scientific literature predominantly describes the use of fluorogenic substrates like Ala-Ala-Phe-
AMC for TPP1 activity assays due to their superior sensitivity. This protocol is based on the
widely used and validated AAF-AMC substrate.[5][6]
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Principle of the Assay

The enzymatic reaction is based on the cleavage of the non-fluorescent substrate, Ala-Ala-
Phe-AMC, by TPPL1. This reaction liberates the free AMC molecule, which exhibits strong
fluorescence upon excitation. The increase in fluorescence intensity over time is measured and
used to calculate the enzyme's activity.

Data Presentation

ble 1: Tupical |

Sample Type Normal Range Units
White Blood Cells 70-300 nmol/hr/mg protein
Dried Blood Spots 30-220 nmol/hr/spot

This data is for reference only. Each laboratory should establish its own normal ranges.

Table 2: Key Parameters of the Fluorometric TPP1 Assay

Parameter Value

Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-

Substrate
AMC)
Excitation Wavelength 360-380 nm
Emission Wavelength 440-460 nm
Assay Buffer Acetate Buffer, pH 4.0
Incubation Temperature 37°C
Stop Solution 0.5 M EDTA, pH 12.0

Experimental Protocols

Materials and Reagents

¢ Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC) (Sigma-Aldrich, Cat. No. A3401 or
equivalent)
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e 7-amino-4-methylcoumarin (AMC) (Sigma-Aldrich, Cat. No. A9891 or equivalent)
o Sodium Acetate

» Glacial Acetic Acid

o EDTA (Ethylenediaminetetraacetic acid)

e Bovine Serum Albumin (BSA) for protein quantification

« Bradford Reagent or other protein assay kit

o Black, flat-bottom 96-well microplates

e Fluorometric microplate reader

o Cell lysis buffer (e.g., RIPA buffer)

e Distilled, deionized water

Preparation of Reagents

o Acetate Buffer (0.1 M, pH 4.0):
o Prepare a 0.1 M solution of sodium acetate and a 0.1 M solution of acetic acid.

o Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.0 is
reached.

o Store at 4°C.

e AAF-AMC Substrate Stock Solution (10 mM):
o Dissolve AAF-AMC in DMSO to a final concentration of 10 mM.
o Store in small aliquots at -20°C, protected from light.

o Working Substrate Solution (62.5 uM):
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o On the day of the experiment, dilute the 10 mM AAF-AMC stock solution in Acetate Buffer
(pH 4.0) to a final concentration of 62.5 uM.[5]

o Prepare a sufficient volume for all reactions.

e AMC Standard Stock Solution (1 mM):
o Dissolve AMC in DMSO to a final concentration of 1 mM.
o Store in small aliquots at -20°C, protected from light.
e Stop Solution (0.5 M EDTA, pH 12.0):
o Dissolve EDTA in water and adjust the pH to 12.0 with NaOH.

o Store at room temperature.

Sample Preparation (Cell Lysates)

e Culture cells to the desired confluency.

e Harvest cells and wash with ice-cold PBS.

o Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o Collect the supernatant, which contains the soluble proteins including TPP1.

» Determine the total protein concentration of the lysate using a Bradford assay or a similar
method.

e Samples can be stored at -80°C for future use.

Assay Protocol (96-well plate format)
e Prepare AMC Standard Curve:
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o Prepare a series of dilutions of the AMC standard stock solution in Acetate Buffer (pH 4.0)
to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10, 20 uM).

o Add 150 pL of each standard dilution in duplicate to the 96-well plate.

Set up the Enzymatic Reaction:

[e]

In separate wells of the 96-well plate, add 15 pug of cell lysate protein.[5]

o

Adjust the volume in each well to 75 pL with Acetate Buffer (pH 4.0).

[¢]

Include a "no-substrate” control for each sample (75 pL of sample + 75 uL of Acetate
Buffer).

[¢]

Include a "no-enzyme" control (75 uL of Acetate Buffer + 75 uL of Working Substrate
Solution).

Initiate the Reaction:

o Add 75 puL of the 62.5 uM Working Substrate Solution to each sample well to bring the
final reaction volume to 150 pL.[5]

Incubation:

o Incubate the plate at 37°C for a period ranging from 30 minutes to 20 hours, protected
from light.[5] The optimal incubation time should be determined empirically for each
sample type to ensure the reaction is within the linear range.

Stop the Reaction:

o After incubation, add 100 pL of 0.5 M EDTA (pH 12.0) to each well to stop the enzymatic
reaction.[5]

Measure Fluorescence:

o Read the fluorescence intensity on a microplate reader with excitation at ~360 nm and
emission at ~460 nm.
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Data Analysis

o Subtract the fluorescence reading of the "no-substrate" control from the corresponding
sample readings.

» Plot the fluorescence intensity of the AMC standards against their concentrations to generate
a standard curve.

o Determine the concentration of AMC produced in each sample by interpolating its
fluorescence value on the standard curve.

o Calculate the TPP1 activity using the following formula:

TPP1 Activity (nmol/mg/h) = ([AMC] (uM) * Total Volume (L) * 1000 ) / ( Incubation Time (h) *
Protein Amount (mg) )

[e]

[AMC]: Concentration of AMC from the standard curve (in uM).

o

Total Volume: The final volume of the reaction before adding the stop solution (in Liters,
e.g., 0.00015 L).

Incubation Time: The duration of the incubation in hours.

o

[¢]

Protein Amount: The amount of protein from the cell lysate added to the well (in mg).
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Caption: Workflow for the fluorometric TPP1 activity assay.
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Caption: Simplified pathway of TPP1 function and CLN2 disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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